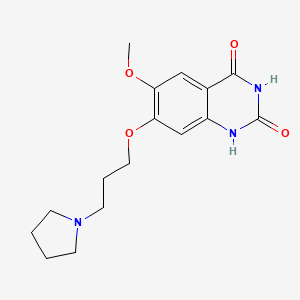
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol
Overview
Description
“6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol” is a chemical compound with the molecular formula C16H21N3O4 . It is a member of quinazolines .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C16H21N3O4 . It includes a quinazoline core, which is a type of heterocyclic compound, and various functional groups attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Unfortunately, specific information about the physical and chemical properties of this compound is not available from the sources I found .Scientific Research Applications
Synthesis and Characterization
Research by Yan and Ouyang (2013) details the synthesis and characterization of quinazoline derivatives similar to 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol. These compounds were synthesized using a process involving cyclization and etheration, and their structures were characterized through IR, 1H NMR, 13C NMR, MS, and elemental analysis. The study contributes to understanding the synthesis routes and structural properties of such compounds (Yan & Ouyang, 2013).
Antitumor Applications
Hour et al. (2013) demonstrated that a compound structurally related to this compound, named HMJ38, is a potent anti-tubulin agent. This study provides insights into the development of such compounds as potential anti-cancer agents, exploring their mechanisms of action against cancer cells (Hour et al., 2013).
Role as Phosphodiesterase Inhibitors
Research by Schwan et al. (2014) on phosphodiesterase 10A (PDE10A) inhibitors, which are structurally similar to this compound, explored the relationship between molecular structure and binding properties. This study is significant in understanding the potential of such compounds as positron emission tomography (PET) ligands and their selectivity and affinity toward PDE10A (Schwan et al., 2014).
Antimalarial Activity
Mizukawa et al. (2021) investigated the antimalarial activity of quinazoline derivatives, including compounds similar to this compound. They identified a compound with promising antimalarial drug lead properties, demonstrating the potential of such compounds in treating malaria (Mizukawa et al., 2021).
Potential in Tubulin Polymerization Inhibition
Wang et al. (2014) studied the modification of the quinazoline structure, akin to this compound, to produce compounds that inhibit tubulin polymerization. These compounds, targeting the colchicine site, showed significant in vitro cytotoxic activity and substantial inhibition of tubulin assembly, indicating their potential as antitumor agents (Wang et al., 2014).
Mechanism of Action
Target of Action
Quinazoline derivatives, to which this compound belongs, have been reported to show a broad range of medicinal activities .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to significant biological activities .
Biochemical Pathways
Quinazoline derivatives are known to impact a variety of biochemical pathways, leading to their broad range of medicinal activities .
Result of Action
Quinazoline derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their medicinal activities .
Biochemical Analysis
Biochemical Properties
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups to tyrosine residues on proteins. This interaction can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound can bind to other biomolecules, such as receptors and transporters, affecting their function and altering cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, this compound can impact cell survival and growth. Furthermore, the compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of target proteins . This inhibition can disrupt signaling pathways that are essential for cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as promoting cell growth and survival. At high doses, it can have toxic or adverse effects, such as inducing cell death or causing organ damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is important to carefully control the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . These metabolic pathways can influence the overall activity and efficacy of the compound, as well as its potential side effects. Additionally, this compound can affect metabolic flux and metabolite levels, altering cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its activity, with higher concentrations in certain tissues or cellular compartments leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it can localize to the mitochondria, where it affects cellular energy production and metabolism. The subcellular localization of the compound can influence its overall activity and efficacy.
properties
IUPAC Name |
6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-22-13-9-11-12(17-16(21)18-15(11)20)10-14(13)23-8-4-7-19-5-2-3-6-19/h9-10H,2-8H2,1H3,(H2,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBLLKGGXRMCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OCCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



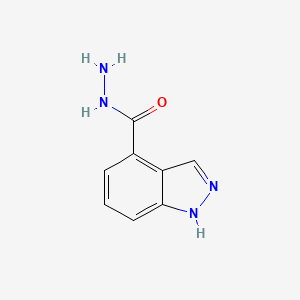
![5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395837.png)
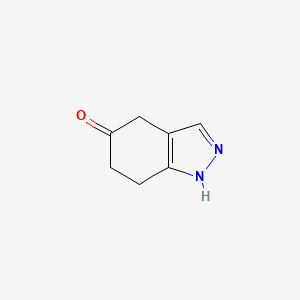
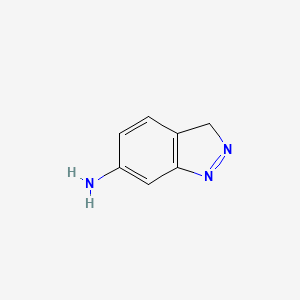


![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)

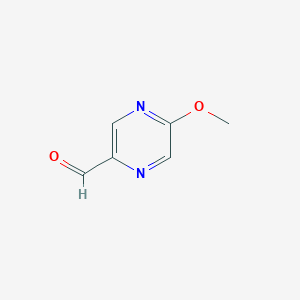

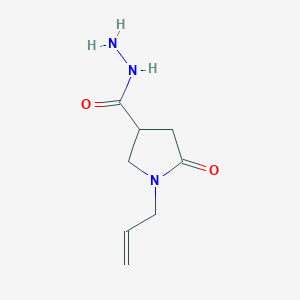
![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)